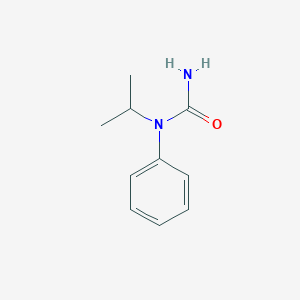
1-Isopropyl-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
Herbicide Development:
1-Isopropyl-1-phenylurea is primarily recognized for its role as a herbicide. It operates through the inhibition of photosynthesis and is particularly effective against annual grasses and broadleaf weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death.
Microbial Degradation Studies:
Research has focused on understanding the microbial degradation of phenylurea herbicides, including this compound. A study isolated bacterial strains capable of degrading this compound, demonstrating the potential for bioremediation in agricultural soils contaminated with phenylurea herbicides. For instance, Sphingomonas sp. strain SRS2 was shown to metabolize 14C-labeled isopropyl-1-phenylurea to carbon dioxide and biomass, highlighting the role of microbial consortia in enhancing degradation rates through synergistic interactions .
Medicinal Chemistry Applications
Inhibition of Indoleamine 2,3-Dioxygenase:
One of the notable medicinal applications of derivatives related to this compound is their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Compounds designed from the phenylurea scaffold have been evaluated for their IDO1 inhibitory activity, with some showing promising results in reducing tumor growth in preclinical models. For example, a derivative exhibited an IC50 value between 0.1–0.6 μM against IDO1, indicating strong potential for therapeutic applications in oncology .
Antiproliferative Activity:
Research has demonstrated that phenylurea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A series of compounds synthesized based on the phenyl urea structure showed broad-spectrum activity against the National Cancer Institute's 60 human cancer cell lines. Notably, compounds with specific substituents demonstrated high mean percentage inhibition values at concentrations of 10 µM, suggesting their potential as anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of phenylurea compounds is crucial for optimizing their biological activity. Variations in substituents at different positions on the phenyl ring have been studied to enhance potency against targets such as IDO1 and cancer cells. For instance, modifications at the para-position were found to significantly improve inhibitory activity compared to unsubstituted analogs .
Table 1: Summary of Microbial Degradation Studies
| Study Reference | Bacterial Strain | Degradation Rate | Methodology |
|---|---|---|---|
| Sphingomonas sp. SRS2 | High | HPLC analysis of mineralization | |
| Mixed culture from agricultural soil | Moderate | Enrichment culture techniques |
Table 2: Antiproliferative Activity of Phenyl Urea Derivatives
| Compound | IC50 (µM) | Cancer Cell Line | Activity Type |
|---|---|---|---|
| i12 | 0.5 | B16F10 | Tumor Growth Inhibition |
| 5a | 10 | SK-MEL-5 | Lethal Effects |
| 5d | 15 | A498 | Growth Inhibition |
Case Studies
Case Study 1: Bioremediation Potential
A study conducted on agricultural soils treated with phenylurea herbicides revealed that certain bacterial consortia could effectively degrade these compounds under natural conditions. The research highlighted how microbial diversity contributes to enhanced degradation rates, providing insights into bioremediation strategies for contaminated sites .
Case Study 2: Anticancer Efficacy
In vivo studies involving phenyl urea derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics, supporting further development as potential anticancer therapeutics .
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(10(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,13) |
InChI 键 |
IHTPIECSQCQMRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













